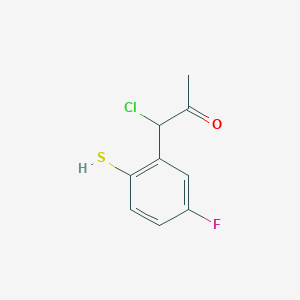
1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H8ClFOS and a molecular weight of 218.67 g/mol This compound is characterized by the presence of a chloro group, a fluoro group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one involves several steps. One common method includes the reaction of 5-fluoro-2-mercaptophenyl with chloroacetone under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as column chromatography .
Chemical Reactions Analysis
1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols. Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation.
Scientific Research Applications
1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with target molecules. The mercapto group can interact with thiol-containing enzymes, potentially inhibiting their activity. The propan-2-one moiety can undergo nucleophilic addition reactions, further contributing to its biological effects .
Comparison with Similar Compounds
1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-mercaptophenyl)propan-2-one: Lacks the fluoro group, resulting in different reactivity and biological activity.
1-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-2-one: Contains a hydroxy group instead of a mercapto group, leading to different chemical properties.
1-Bromo-1-(5-fluoro-2-mercaptophenyl)propan-2-one: The bromo group can alter the compound’s reactivity compared to the chloro group.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C9H8ClFOS |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-chloro-1-(5-fluoro-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClFOS/c1-5(12)9(10)7-4-6(11)2-3-8(7)13/h2-4,9,13H,1H3 |
InChI Key |
BCYGPPIWJJJEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)F)S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


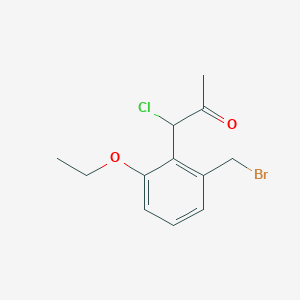

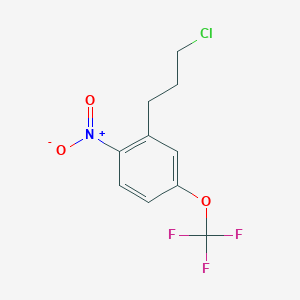
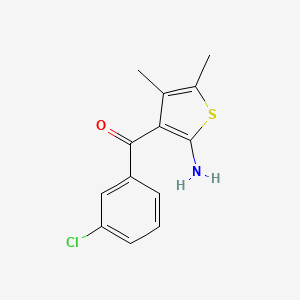

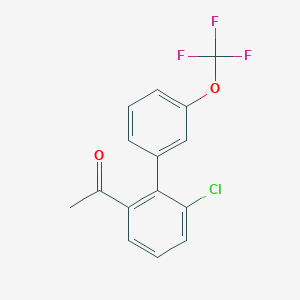
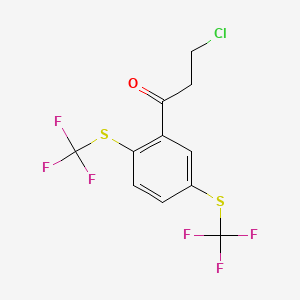
![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)
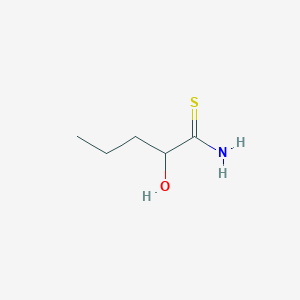

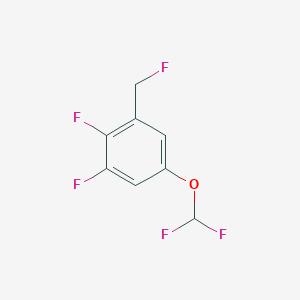
![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)
